molecular formula C13H18N2 B12651243 Benzonitrile, 3-((pentylamino)methyl)- CAS No. 90390-01-5

Benzonitrile, 3-((pentylamino)methyl)-

Cat. No.: B12651243
CAS No.: 90390-01-5
M. Wt: 202.30 g/mol
InChI Key: GQJSKTVYAFBAQS-UHFFFAOYSA-N
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Description

Chemical Name: 3-((Pentylamino)methyl)benzonitrile CAS Registry Number: 1021115-47-8 Molecular Formula: C₁₂H₁₆N₂ Molecular Weight: 188.27 g/mol Structure: The compound consists of a benzonitrile backbone (a benzene ring with a nitrile group at the 3-position) modified by a pentylamino-methyl group (-CH₂NH-C₅H₁₁) at the same position. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for designing molecules with tailored lipophilicity and bioavailability due to the pentyl chain’s hydrophobic character .

Properties

CAS No.

90390-01-5

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-[(pentylamino)methyl]benzonitrile

InChI

InChI=1S/C13H18N2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9,15H,2-4,8,11H2,1H3

InChI Key

GQJSKTVYAFBAQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pentylamino)methyl)benzonitrile typically involves the reaction of benzonitrile with pentylamine in the presence of a suitable catalyst. One common method is to use a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 3-((Pentylamino)methyl)benzonitrile may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as ionic liquids as solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((Pentylamino)methyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Pentylamino)methyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Pentylamino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Alkyl Chain Length and Functional Groups

The substituent on the benzonitrile scaffold significantly influences chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name CAS Number Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-((Pentylamino)methyl)benzonitrile 1021115-47-8 -CH₂NH-C₅H₁₁ (pentylamino-methyl) C₁₂H₁₆N₂ 188.27 Pharmaceutical intermediate
3-[(Methylamino)methyl]benzonitrile Not specified -CH₂NH-CH₃ (methylamino-methyl) C₉H₁₀N₂ 146.19 Shorter alkyl chain; higher solubility in polar solvents; used in custom synthesis
3-({[2-Chloro-6-(trifluoromethyl)phenyl]amino}methyl)benzonitrile 869682-11-1 -CH₂NH-(2-Cl-6-CF₃-C₆H₃) (chloro-trifluoromethyl-phenylamino-methyl) C₁₅H₁₀ClF₃N₂ 310.70 Enhanced electron-withdrawing effects; potential bioactive applications
3-(Bromomethyl)benzonitrile Not specified -CH₂Br (bromomethyl) C₈H₆BrN 196.05 Reactive intermediate for nucleophilic substitutions; used in cross-coupling reactions
3-Methoxy-4-nitrobenzonitrile 177476-75-4 -OCH₃ (3-methoxy), -NO₂ (4-nitro) C₈H₆N₂O₃ 178.15 Electron-withdrawing groups increase electrophilicity; precursor for agrochemicals

Key Differences in Physicochemical Properties

  • Lipophilicity: The pentyl chain in 3-((pentylamino)methyl)benzonitrile enhances lipophilicity (logP ~3.5 estimated) compared to the methylamino analog (logP ~1.2). This property is critical for membrane permeability in drug candidates .
  • Reactivity: Bromomethyl derivatives (e.g., 3-(bromomethyl)benzonitrile) exhibit high reactivity in SN2 reactions, whereas amino-methyl derivatives are more suited for condensation or amidation reactions .
  • Electron Effects : Nitro and trifluoromethyl groups (e.g., in 3-Methoxy-4-nitrobenzonitrile and the chloro-trifluoromethyl analog) increase electrophilicity at the aromatic ring, facilitating further functionalization .

Research Findings and Trends

  • Synthetic Flexibility: Amino-methyl benzonitriles are increasingly used in fragment-based drug discovery. For example, the pentylamino variant’s elongated chain allows for optimal hydrophobic interactions in enzyme binding pockets .
  • Regulatory Considerations: Brominated analogs (e.g., 3-(bromomethyl)benzonitrile) require careful handling due to their irritant properties, as noted in safety classifications .

Biological Activity

Benzonitrile, 3-((pentylamino)methyl)-, is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Overview

  • IUPAC Name : Benzonitrile, 3-((pentylamino)methyl)-
  • CAS Number : 90390-01-5
  • Molecular Formula : C13H17N
  • Molecular Weight : 201.29 g/mol

Synthesis and Properties

Benzonitrile derivatives can be synthesized through various methods, typically involving the reaction of benzonitrile with amines. The specific synthesis pathway for Benzonitrile, 3-((pentylamino)methyl)- may involve alkylation reactions or other organic transformations to incorporate the pentylamine moiety.

Antimicrobial Activity

Research has indicated that compounds similar to Benzonitrile, 3-((pentylamino)methyl)- exhibit significant antimicrobial properties. For instance, studies have shown that certain benzonitrile derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzonitrile Derivative AE. coli32 µg/mL
Benzonitrile Derivative BS. aureus16 µg/mL

Anticancer Potential

Another area of interest is the anticancer activity of Benzonitrile derivatives. A study highlighted in the literature demonstrated that certain structural analogs were effective in inhibiting cancer cell proliferation. The compounds were tested against various cancer cell lines, including neuroblastoma and glioblastoma.

Cell LineCompound TestedIC50 (µM)
U87 (Glioblastoma)Benzonitrile Derivative C0.2
BE (Neuroblastoma)Benzonitrile Derivative D0.5

The results indicated that these compounds could induce apoptosis in cancer cells and arrest the cell cycle at specific phases, thereby reducing tumor growth.

The biological activity of Benzonitrile, 3-((pentylamino)methyl)- can be attributed to its ability to interact with specific molecular targets within cells:

  • Antimicrobial Mechanism : Likely involves binding to bacterial enzymes or disrupting membrane integrity.
  • Anticancer Mechanism : May include inhibition of tubulin polymerization or interference with DNA replication processes.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal explored the antimicrobial properties of various benzonitrile derivatives against resistant bacterial strains. The findings revealed that modifications in the amine group significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Cancer Research : In another study focusing on neuroblastoma treatment, researchers synthesized a series of benzonitrile analogs and evaluated their cytotoxic effects. The most promising candidate demonstrated a substantial reduction in cell viability at low concentrations compared to standard chemotherapeutics.

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